molecular formula C18H20FN3O2 B5370809 2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide

2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide

Numéro de catalogue B5370809
Poids moléculaire: 329.4 g/mol
Clé InChI: APGPKHRRHGXYNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide, also known as FLX475, is a small molecule inhibitor that targets the CCR4 receptor. CCR4 is a chemokine receptor that is involved in the migration of immune cells, particularly T cells, to sites of inflammation. FLX475 has shown potential in the treatment of various inflammatory diseases, including psoriasis, atopic dermatitis, and inflammatory bowel disease.

Mécanisme D'action

2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide targets the CCR4 receptor, which is involved in the migration of immune cells, particularly T cells, to sites of inflammation. By inhibiting the CCR4 receptor, this compound reduces the migration of T cells to sites of inflammation, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in various preclinical models of inflammatory diseases. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-17 and IL-23, in human T cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide is that it has shown efficacy in reducing inflammation in various preclinical models of inflammatory diseases. However, one limitation is that this compound has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Orientations Futures

There are several future directions for research on 2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide. One direction is to test the efficacy and safety of this compound in clinical trials for the treatment of psoriasis, atopic dermatitis, and inflammatory bowel disease. Another direction is to investigate the potential of this compound in the treatment of other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, further research is needed to understand the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.

Méthodes De Synthèse

2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 4-fluoroaniline with ethyl chloroacetate to form 4-fluoro-N-ethoxycarbonylaniline. This intermediate is then reacted with morpholine to form 2-(4-fluorophenyl)morpholine. The final step involves the reaction of 2-(4-fluorophenyl)morpholine with pyridine-2-carboxaldehyde to form this compound.

Applications De Recherche Scientifique

2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide has shown potential in the treatment of various inflammatory diseases. In a preclinical study, this compound was found to reduce inflammation in a mouse model of psoriasis. This compound also showed efficacy in reducing inflammation in a mouse model of atopic dermatitis. In addition, this compound has been shown to reduce inflammation in a mouse model of inflammatory bowel disease.

Propriétés

IUPAC Name

2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c19-15-6-4-14(5-7-15)17-12-22(9-10-24-17)13-18(23)21-11-16-3-1-2-8-20-16/h1-8,17H,9-13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGPKHRRHGXYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC(=O)NCC2=CC=CC=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.